molecular formula C8H14N2O3 B8554283 Tert-butyl N-[(3S)-2-oxoazetidin-3-yl]carbamate

Tert-butyl N-[(3S)-2-oxoazetidin-3-yl]carbamate

Cat. No.: B8554283
M. Wt: 186.21 g/mol
InChI Key: NJMSEXDHKYVLKY-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[(3S)-2-oxoazetidin-3-yl]carbamate is a compound that belongs to the class of azetidinones, which are four-membered lactams. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[(3S)-2-oxoazetidin-3-yl]carbamate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(3S)-2-oxoazetidin-3-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Tert-butyl N-[(3S)-2-oxoazetidin-3-yl]carbamate involves the inhibition of N-acylethanolamine acid amidase (NAAA). This enzyme is responsible for the hydrolysis of fatty acid ethanolamides, which are signaling molecules involved in the regulation of inflammation and pain. By inhibiting NAAA, this compound reduces the breakdown of these signaling molecules, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[(3S)-2-oxoazetidin-3-yl]carbamate is unique due to its specific inhibition of NAAA, which distinguishes it from other azetidinone derivatives. Its potent anti-inflammatory properties and potential for drug development make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H14N2O3

Molecular Weight

186.21 g/mol

IUPAC Name

tert-butyl N-[(3S)-2-oxoazetidin-3-yl]carbamate

InChI

InChI=1S/C8H14N2O3/c1-8(2,3)13-7(12)10-5-4-9-6(5)11/h5H,4H2,1-3H3,(H,9,11)(H,10,12)/t5-/m0/s1

InChI Key

NJMSEXDHKYVLKY-YFKPBYRVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CNC1=O

Canonical SMILES

CC(C)(C)OC(=O)NC1CNC1=O

Origin of Product

United States

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